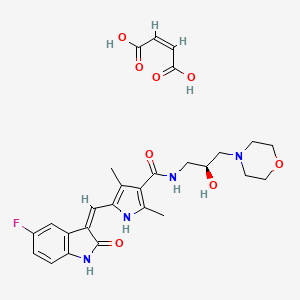

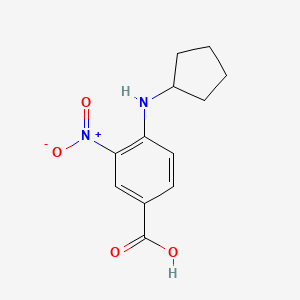

4-(Cyclopentylamino)-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include looking at what products are formed and the conditions needed for the reactions to occur.Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Influenza Virus Neuraminidase Inhibition

Nitrobenzoic acid derivatives have been designed as inhibitors for the influenza virus neuraminidase protein, demonstrating their potential in antiviral research. For example, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has shown to crystallize as hydrogen-bonded dimers, which could be relevant for understanding the mechanism of action against viral proteins (Jedrzejas et al., 1995).

Thermal and Kinetic Studies

The thermal behavior and kinetics of nitrobenzoic acid salts, synthesized with different substituted alkanolamines, have been studied. These compounds offer insights into phase transformations and thermal stability, relevant for the development of new materials and chemical processes (Crisan et al., 2018).

Building Blocks for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block, facilitates the synthesis of various heterocyclic scaffolds. This application is crucial for drug discovery, highlighting the role of nitrobenzoic acids in generating diverse libraries of biologically active compounds (Křupková et al., 2013).

Antitumoral Agent Studies

Nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid have been investigated for their antitumoral activity. Stability and selectivity studies of such compounds are essential for developing new cancer therapies (de Freitas et al., 2014).

Electrochemical Synthesis

The electrochemical reduction of bifunctionalized o-nitrobenzoyl derivatives highlights the synthesis of quinoline derivatives, showing the versatility of nitrobenzoic acids in organic synthesis and electrochemistry (Hazard et al., 1988).

Mediated Electrochemical Processes

Studies on the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid contribute to understanding chemical processes that are safer and environmentally friendly, addressing the challenges in chemical manufacturing (Lapicque & Storck, 1985).

Safety And Hazards

This would involve looking at how the compound might be harmful. It could include studying its toxicity and potential for causing damage to the environment.

Orientations Futures

This would involve discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or potential uses.

Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied and you would like information on, feel free to ask!

Propriétés

IUPAC Name |

4-(cyclopentylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)8-5-6-10(11(7-8)14(17)18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIQZZBIZUJGQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylamino)-3-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)